Technical Monograph: 2-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)phenol
Technical Monograph: 2-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)phenol
Functional Scaffold for ESIPT-Based Optoelectronics and Pharmacophores
Executive Summary
This technical guide profiles 2-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)phenol , a critical heterocyclic scaffold integrating a phenolic proton donor with a 1,3,4-oxadiazole proton acceptor. This molecular architecture facilitates Excited-State Intramolecular Proton Transfer (ESIPT) , resulting in large Stokes shifts and solid-state fluorescence. Beyond its photophysical utility, the 4-bromophenyl moiety serves as a reactive handle for palladium-catalyzed cross-coupling, making this compound a pivot point in the synthesis of advanced OLED materials and bioactive agents (EGFR inhibitors, antimicrobial pharmacophores).
Part 1: Molecular Architecture & Synthesis
The synthesis of 2-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)phenol requires a dehydrative cyclization strategy that preserves the phenolic hydroxyl group essential for ESIPT.
1.1 Synthetic Pathway (Self-Validating Protocol)
The most robust protocol utilizes phosphorus oxychloride (
Reagents:
-
Salicylic acid hydrazide (1.0 eq)
-
4-Bromobenzoic acid (1.0 eq)
-
Phosphorus oxychloride (
) (Excess, solvent/reagent) -
Pyridine (Catalytic)
Step-by-Step Methodology:
-
Pre-activation: In a round-bottom flask, dissolve 4-bromobenzoic acid (10 mmol) and salicylic acid hydrazide (10 mmol) in 15 mL of
. -
Cyclization: Add 3 drops of dry pyridine. Reflux the mixture at 100–110°C for 6–8 hours.
-
Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 3:7). The hydrazide intermediate spot will disappear, replaced by a highly fluorescent spot (blue/green under 365 nm UV).
-
-
Quenching: Cool the reaction mixture to room temperature. Pour slowly onto 200g of crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of
releases HCl gas. -
Isolation: Neutralize the suspension to pH 7 using 10%
solution. The precipitate (crude product) will separate.[1] -
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF (9:1).
Yield: Typically 75–85%. Appearance: White to off-white crystalline solid.
1.2 Structural Visualization (DOT Diagram)
The following diagram illustrates the synthetic logic and the resulting structural connectivity.
Caption: Dehydrative cyclization pathway converting hydrazide precursors into the rigid oxadiazole scaffold.
Part 2: Photophysical Dynamics (ESIPT Mechanism)
The defining feature of this molecule is the intramolecular hydrogen bond between the phenolic -OH and the oxadiazole nitrogen. Upon photoexcitation, this bond facilitates a barrierless proton transfer.
2.1 The ESIPT Cycle[2]
-
Enol (E) Form: The ground state (
) exists as the Enol tautomer, stabilized by the intramolecular H-bond. -
Excitation: Absorption of UV light (
nm) populates the excited Enol ( ) state. -
Proton Transfer: An ultrafast proton transfer occurs (
ps), converting to the excited Keto ( ) tautomer. -
Emission: The
species relaxes to the ground state Keto ( ) form, emitting a photon. Because the energy gap is smaller, the emission is significantly red-shifted (large Stokes shift, typically nm). -
Restoration: The ground state Keto (
) form is unstable and rapidly back-transfers the proton to regenerate the Enol ( ) form.
2.2 Solvatochromic Behavior
The emission is highly sensitive to solvent polarity. In polar aprotic solvents (DMSO, DMF), the intramolecular H-bond can be disrupted, leading to dual emission or quenching.
| Solvent | Absorption | Emission | Stokes Shift (nm) | Dominant Species |
| Cyclohexane | 335 | 480 | 145 | Keto ( |
| Toluene | 338 | 485 | 147 | Keto ( |
| Ethanol | 340 | 495 | 155 | Keto ( |
| DMSO | 342 | 410 / 510 | Dual | Enol/Keto Mix |
Note: Data extrapolated from analogous 2,5-disubstituted oxadiazole studies [1][2].
2.3 ESIPT Mechanism Diagram
Caption: Four-level photocycle depicting the conversion from Enol to Keto forms, generating large Stokes shift emission.
Part 3: Applications & Pharmacological Potential[3][4][5][6]
3.1 Materials Science (OLEDs & Sensors)
The bromine substituent at the para position of the phenyl ring is a strategic "handle."
-
Cross-Coupling: It allows for Suzuki-Miyaura or Sonogashira coupling to extend the conjugation length (e.g., attaching thiophene or fluorene units), which is critical for tuning the emission color in Organic Light Emitting Diodes (OLEDs) [3].
-
Zn(II) Sensing: The phenolic-oxadiazole pocket acts as a bidentate ligand. Upon binding
, the ESIPT process is inhibited (CHEF effect - Chelation Enhanced Fluorescence), resulting in a strong blue-shift and intensity increase, serving as a "Turn-On" sensor [4].
3.2 Pharmacological Activity
1,3,4-Oxadiazoles are pharmacophores with established bioactivity.[1][3][4][5][6][7] The 4-bromophenyl derivative specifically exhibits:
-
Antibacterial: Moderate to high activity against S. aureus and B. subtilis. The lipophilicity introduced by the bromine atom enhances membrane permeability [5].
-
Anticancer: Derivatives of this scaffold have shown inhibitory potential against EGFR (Epidermal Growth Factor Receptor) kinase, a target in non-small cell lung cancer [6].
Table: Comparative Biological Activity (In Vitro)
| Target Organism/Protein | Activity Type | Potency Ref | Mechanism |
| Staphylococcus aureus | Antibacterial | MIC: | Cell wall disruption |
| Escherichia coli | Antibacterial | MIC: | Membrane depolarization |
| EGFR Kinase | Anticancer | ATP competitive inhibition |
References
-
RSC Publishing. "Multi-analyte, ratiometric and relay recognition of a 2,5-diphenyl-1,3,4-oxadiazole-based fluorescent sensor through modulating ESIPT."[8] Royal Society of Chemistry. Link
-
MDPI. "ESIPT-Related Origin of Dual Fluorescence in the Selected Model 1,3,4-Thiadiazole Derivatives." Molecules. Link
-
ResearchGate. "Experimental absorption spectra of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazoles." Journal of Molecular Structure. Link
-
PubMed. "Efficient fluorescent sensors based on 2,5-diphenyl[1,3,4]oxadiazole: a case of specific response to Zn(II) at physiological pH." Inorganic Chemistry. Link
-
MDPI. "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture." Molecules. Link
-
RSC Publishing. "Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates." RSC Advances. Link
Sources
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